molecular formula C19H17N3O B12495984 N,1,2-Triphenylhydrazinecarboxamide

N,1,2-Triphenylhydrazinecarboxamide

Cat. No.: B12495984
M. Wt: 303.4 g/mol
InChI Key: INAYJPHGGFBRDY-UHFFFAOYSA-N
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Description

N,1,2-Triphenylhydrazinecarboxamide is a hydrazine-derived compound characterized by a central hydrazine backbone substituted with three phenyl groups and a carboxamide functional group.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-anilino-1,3-diphenylurea

InChI

InChI=1S/C19H17N3O/c23-19(20-16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21-17-12-6-2-7-13-17/h1-15,21H,(H,20,23)

InChI Key

INAYJPHGGFBRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2-Triphenylhydrazinecarboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the reaction of triphenylhydrazine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,1,2-Triphenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N,1,2-Triphenylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,1,2-Triphenylhydrazinecarboxamide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and participate in electrophilic aromatic substitution makes it a versatile compound in chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Properties

The table below compares N,1,2-Triphenylhydrazinecarboxamide with key analogues based on molecular formula, substituents, and mass:

Compound Name Molecular Formula Substituents Average Mass (g/mol) Key Features
This compound* C₁₉H₁₇N₃O Three phenyl, one carboxamide ~303.36 High hydrophobicity, rigid structure
N,N,N′,N′-Tetramethylhydrazine-1,2-dicarboxamide C₆H₁₄N₄O₂ Four methyl groups 174.20 Enhanced solubility, compact structure
N,N'-bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide C₁₄H₁₂Cl₂N₄O₂ Two 3-chlorophenyl groups 363.18 Electronegative Cl substituents, increased reactivity
1,2-Diphenylhydrazine C₁₂H₁₂N₂ Two phenyl groups 184.24 Known carcinogen, planar structure

*Inferred structure based on analogous compounds.

Key Observations:
  • N,N,N′,N′-Tetramethyl) . Chlorine Substituents: Enhance electrophilicity and biological activity (e.g., N,N'-bis(3-chlorophenyl) derivative) . Methyl Groups: Improve solubility but may limit intermolecular interactions due to reduced polarity .
  • Toxicity Profile: 1,2-Diphenylhydrazine is classified as a carcinogen due to metabolic conversion to benzidine derivatives . The additional phenyl and carboxamide group in this compound may mitigate toxicity by altering metabolic pathways or increasing stability.

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